Lipophilicity vs. Non-Halogenated Parent
The target compound exhibits a calculated LogP of 1.70, representing a 0.41 log-unit increase over the non-halogenated analogue 1-(furan-2-yl)propan-1-one, which has a LogP of 1.29 . This difference corresponds to an approximately 2.6-fold higher theoretical octanol-water partition coefficient, indicative of markedly greater membrane permeability potential while remaining within the favourable drug-like range (LogP <5) .
| Evidence Dimension | Calculated LogP (octanol-water partition coefficient) |
|---|---|
| Target Compound Data | LogP = 1.70 |
| Comparator Or Baseline | 1-(furan-2-yl)propan-1-one (CAS 3194-15-8): LogP = 1.29 |
| Quantified Difference | ΔLogP = +0.41 (approx. 2.6× higher partition coefficient) |
| Conditions | Calculated LogP values derived from in silico prediction models; no experimental LogP available for either compound in the located literature. |
Why This Matters
A LogP difference of 0.4 units significantly alters passive membrane permeability and oral absorption potential, making the target compound more suitable for cell-based assays or in vivo probe development where moderate lipophilicity is required.
- [1] ChemSpace. 1-(furan-2-yl)propan-1-one – Properties. LogP = 1.29. https://chem-space.com/CSSB00000749595-EF22A3 (accessed 2025-2026). View Source
- [2] Lipinski, C. A.; Lombardo, F.; Dominy, B. W.; Feeney, P. J. Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Adv. Drug Deliv. Rev. 2001, 46, 3–26. View Source
